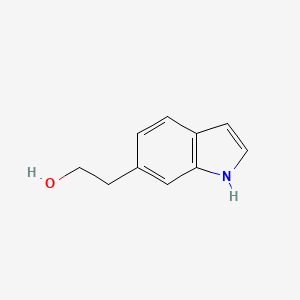

2-(1H-Indol-6-yl)ethanol

Description

Contextualizing Indole-Derived Ethanol (B145695) Compounds within Organic Chemistry

Indole-derived ethanol compounds, such as 2-(1H-Indol-6-yl)ethanol, are a class of organic molecules characterized by an indole (B1671886) nucleus attached to an ethanol side chain. The indole itself is an aromatic heterocyclic compound with a bicyclic structure, consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. wikipedia.org The position of the ethanol group on the indole ring gives rise to various isomers, each with potentially unique chemical and physical properties.

The synthesis of indole derivatives is a significant area of research in organic chemistry. nih.gov Various methods have been developed to construct the indole ring system and to introduce functional groups at different positions. These synthetic strategies are crucial for accessing specific isomers like this compound and for creating libraries of related compounds for further investigation. For instance, the reduction of corresponding indole-3-carboxaldehydes is a common route to obtaining indole-3-methanols. google.com

Significance of the Indole Nucleus in Chemical Biology and Medicinal Chemistry

The indole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds and approved drugs. nih.govijpsr.combohrium.com This prevalence is due to the indole ring's ability to interact with various biological targets, including enzymes and receptors. nih.govnih.gov

Many natural and synthetic compounds containing the indole nucleus exhibit significant pharmacological activities. nih.govdntb.gov.ua These include anti-inflammatory, anticancer, and antiviral properties. nih.govmdpi.com For example, tryptophan, an essential amino acid, and serotonin (B10506), a key neurotransmitter, both feature the indole core. nih.gov The development of drugs containing the indole moiety is an active area of research, with numerous indole derivatives in clinical use and many more under investigation. nih.govijpsr.com

Specific Focus on the this compound Isomer

While much of the literature focuses on the more common 2-(1H-indol-3-yl)ethanol (tryptophol), the 6-substituted isomer, this compound, represents a specific area of interest for researchers exploring structure-activity relationships. The position of the ethanol substituent on the benzene portion of the indole ring, as opposed to the pyrrole ring, can significantly influence the molecule's electronic properties and its spatial arrangement, thereby affecting its biological activity.

Research into specific indole derivatives often involves their synthesis and subsequent evaluation for various biological activities. For example, a series of indole derivatives with substitutions at the N1 and 5 or 6 positions were synthesized and evaluated as multifunctional agents against Alzheimer's disease. nih.gov This highlights the importance of exploring different substitution patterns on the indole ring to discover new therapeutic agents.

Chemical and Physical Properties of Indole Derivatives

| Property | Value (for Indole) | Reference |

| Molecular Formula | C₈H₇N | wikipedia.org |

| Molar Mass | 117.151 g·mol⁻¹ | wikipedia.org |

| Melting Point | 52 to 54 °C | wikipedia.org |

| Boiling Point | 253 to 254 °C | wikipedia.org |

| Acidity (pKa) | 16.2 | wikipedia.org |

Overview of Current Research Trajectories Involving Indole Ethanol Derivatives

Current research on indole ethanol derivatives is multifaceted, exploring their synthesis, biological activities, and potential applications. One significant trajectory involves the synthesis of novel derivatives and their evaluation as potential therapeutic agents. nih.gov This includes creating libraries of compounds with varied substitution patterns to understand structure-activity relationships and identify lead compounds for drug development.

Another research avenue focuses on the biocatalytic synthesis and modification of indole derivatives. rsc.org Enzymes are being explored for their ability to perform selective oxidations and other transformations on the indole ring and its side chains, offering environmentally friendly alternatives to traditional chemical methods.

Furthermore, the role of indole derivatives in material science is an emerging area of interest. The unique electronic and photophysical properties of the indole nucleus make it a candidate for incorporation into organic electronic materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-6-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-6-4-8-1-2-9-3-5-11-10(9)7-8/h1-3,5,7,11-12H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRSAELFESXUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514490 | |

| Record name | 2-(1H-Indol-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321745-14-6 | |

| Record name | 2-(1H-Indol-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-indol-6-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of 2-(1H-Indol-6-yl)ethanol Scaffolds

Building the target molecule from an existing indole (B1671886) ring requires a strategic introduction of a two-carbon ethanol (B145695) group at the C6 position. This process involves careful selection of precursors and a sequence of chemical reactions to elaborate the side-chain.

The design of a successful synthesis begins with the selection of an appropriate starting material. For the construction of a 6-substituted indole, several precursors can be considered. Commercially available or readily synthesized derivatives such as 1H-indole-6-carboxylic acid or 1H-indole-6-carbaldehyde serve as excellent starting points. These molecules already possess a functional group at the target C6 position, which can be chemically manipulated to form the desired ethanol side-chain.

Another viable precursor is 6-bromoindole, where the bromine atom can be replaced by the ethanol side-chain through various cross-coupling reactions followed by functional group transformations. The indole nitrogen often requires protection to prevent side reactions during the synthesis.

Table 1: Potential Starting Materials and Precursors for this compound Synthesis

| Starting Material | Rationale for Selection |

|---|---|

| 1H-Indole-6-carboxylic acid | The carboxylic acid group can be reduced to a hydroxymethyl group, which can then be extended to the ethanol side-chain. Alternatively, it can be converted to an acid chloride for further reactions. |

| 1H-Indole-6-carbaldehyde | The aldehyde can undergo Wittig-type reactions or serve as a handle for chain extension, followed by reduction to form the primary alcohol. |

| 6-Bromoindole | The bromo-substituent allows for the introduction of various functional groups via metal-catalyzed cross-coupling reactions, which can then be converted to the ethanol side-chain. |

| (4-Aminophenyl)acetic acid | Can serve as a precursor in a Fischer indole synthesis to construct the indole ring with the acetic acid side-chain already in place, which is then reduced. |

Transforming the selected precursors into this compound involves several key chemical reactions. These include functionalizing the indole ring, elaborating the side-chain, and employing protective groups to ensure regioselectivity and prevent unwanted side reactions.

Friedel-Crafts reactions are a fundamental tool for attaching substituents to aromatic rings. nih.gov In the context of indole chemistry, Friedel-Crafts acylation can be used to introduce a two-carbon acyl group. While the indole ring is highly reactive towards electrophilic substitution, it typically occurs at the C3 position. To achieve functionalization at C6, one might start with an N-protected indole to modulate reactivity or use a starting material where the C6 position is activated.

A plausible route involves the Friedel-Crafts acylation of a protected indole with an appropriate acylating agent like chloroacetyl chloride. This would yield a 2-chloro-1-(1H-indol-6-yl)ethanone intermediate. Subsequent reduction of both the ketone and the chloride would afford the final this compound. The synthesis of 2-chloro-1-(1H-indol-6-yl)ethanone has been documented, highlighting its role as a key building block for more complex derivatives.

Amidation and subsequent reduction offer a robust pathway for creating the ethanol side-chain from a carboxylic acid precursor. Starting with 1H-indole-6-carboxylic acid, one could first form an activated species, such as an acid chloride or an active ester, followed by reaction with an amine to form an amide. nih.gov For instance, coupling with dimethylamine (B145610) using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) would yield N,N-dimethyl-1H-indole-6-carboxamide.

However, a more direct path to the ethanol moiety involves the reduction of the carboxylic acid or its corresponding ester. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce 1H-indole-6-carboxylic acid or its methyl ester (methyl 1H-indole-6-carboxylate) to the corresponding primary alcohol, (1H-indol-6-yl)methanol. nih.gov To extend the chain by one carbon, this alcohol could be converted to a halide, then a nitrile, followed by hydrolysis and reduction.

A more elegant approach is the Arndt-Eistert homologation of 1H-indole-6-carboxylic acid. This would convert it to 1H-indole-6-acetic acid. The final step would be the reduction of this acetic acid derivative, or its ester, using a reagent such as LiAlH₄ or borane (B79455) (BH₃), to yield this compound. The reduction of amides and carboxylic acids is a common strategy in the synthesis of related indole alkaloids and derivatives. nih.govsemanticscholar.org

Table 2: Key Reaction Conditions for Side-Chain Elaboration

| Transformation | Reagents and Conditions | Precursor | Product |

|---|---|---|---|

| Friedel-Crafts Acylation | Chloroacetyl chloride, AlCl₃ | 1H-Indole (protected) | 2-Chloro-1-(1H-indol-6-yl)ethanone |

| Ketone Reduction | Sodium borohydride (B1222165) (NaBH₄), Methanol | 2-Chloro-1-(1H-indol-6-yl)ethanone | 2-Chloro-1-(1H-indol-6-yl)ethanol |

| Carboxylic Acid Reduction | Lithium aluminum hydride (LiAlH₄), THF | 1H-Indole-6-acetic acid | This compound |

| Amide Coupling | Amine, EDC, HOBt, DIPEA | Indole-2-carboxylic acid | Indole-2-carboxamide |

The indole NH group is acidic and nucleophilic, which can lead to undesired side reactions during many synthetic transformations. Therefore, the use of a protecting group is often essential. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines and indole nitrogen due to its stability under many reaction conditions and its ease of removal. organic-chemistry.org

The protection is typically achieved by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) or under catalyst-free conditions in an appropriate solvent. organic-chemistry.orgresearchgate.net This N-Boc protection prevents N-alkylation or N-acylation and allows for selective functionalization at other positions of the indole ring. For example, N-Boc protection facilitates lithiation at specific carbon atoms, which can then react with electrophiles.

Once the desired chemical transformations on the indole scaffold are complete, the Boc group can be removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (B109758) or by thermolytic methods, to yield the final product. acs.org The strategic application and removal of the Boc group is a critical component in the multi-step synthesis of complex indole derivatives. acs.org

Key Chemical Reactions for Indole-Ethanol Moiety Formation

General Approaches for Indole Derivative Synthesis Applicable to this compound

An alternative to functionalizing a pre-formed indole is to construct the indole ring itself using precursors that already contain the ethanol side-chain or a masked version of it. Several classic named reactions are suitable for this purpose.

The Fischer indole synthesis is one of the most widely used methods for preparing indoles. rsc.orgscirp.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. To synthesize this compound via this route, one could start with (4-formylphenyl)hydrazine and react it with a suitable ketone that can be converted to the ethanol side-chain, or more directly, use a precursor like (4-(2-hydroxyethyl)phenyl)hydrazine and react it with an aldehyde like acetaldehyde.

The Reissert indole synthesis involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylate. To apply this to the target molecule, one might start with 4-(2-hydroxyethyl)-2-nitrotoluene. The resulting ethyl 6-(2-hydroxyethyl)-1H-indole-2-carboxylate could then be decarboxylated.

Other methods, such as the Madelung, Bartoli, or Larock indole syntheses, can also be adapted by choosing appropriately substituted starting materials (e.g., anilines, nitroaromatics, or haloanilines) that bear the required side-chain precursor.

Table 3: General Methods for Indole Synthesis

| Synthesis Method | Key Starting Materials | Brief Description |

|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine derivative, Aldehyde or Ketone | Acid-catalyzed cyclization of a phenylhydrazone intermediate. rsc.orgscirp.org |

| Reissert Indole Synthesis | o-Nitrotoluene derivative, Diethyl oxalate | Condensation followed by reductive cyclization with zinc in acetic acid to form an indole-2-carboxylic acid. |

| Madelung Synthesis | N-Acyl-o-toluidine | Intramolecular cyclization at high temperature using a strong base. |

| Bartoli Indole Synthesis | Nitroarene, Vinyl Grignard reagent | Reaction of a nitroaromatic compound with a vinyl Grignard reagent to produce 7-substituted indoles. |

One-Pot Multicomponent Reaction Methodologies

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures from simple starting materials in a single synthetic operation. researchgate.net While direct synthesis of this compound via a one-pot MCR is not extensively documented, the principles of MCRs are widely applied to the synthesis of various functionalized indole derivatives. rsc.orgmedjchem.comdergipark.org.tr These reactions often involve the condensation of an aniline (B41778) derivative, an aldehyde or ketone, and a third component, such as an isocyanide or a compound with active methylene (B1212753) groups, to assemble the indole core. rsc.orgekb.eg

For instance, a general approach to substituted indoles involves the reaction of anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and an isocyanide in a two-step sequence that includes an Ugi multicomponent reaction followed by an acid-induced cyclization. rsc.org Another strategy employs the reaction of an indole, an aldehyde, and an active methylene compound in the presence of a base like triethylamine (B128534) in ethanol. medjchem.comekb.eg These methodologies highlight the versatility of MCRs in generating diverse indole structures, which could be adapted for the synthesis of precursors to this compound.

| Reaction Type | Reactants | Catalyst/Solvent | Product Type |

| Ugi/Cyclization | Anilines, Glyoxal dimethyl acetal, Formic acid, Isocyanides | Acid/Ethanol | Substituted Indoles |

| Condensation | Indole, Aldehyde, Active Methylene Compound | Triethylamine/Ethanol | 3-Substituted Indoles |

| Condensation | Indole-3-carbaldehyde, Amine, Malononitrile | Triethylamine/Ethanol | Functionalized Indoles |

Functional Group Interconversions and Derivatization via Hydroxyl Group

The hydroxyl group in this compound is a key functional handle for further molecular elaboration. a2bchem.com This group can undergo a variety of transformations to introduce new functionalities and build more complex molecules. Common functional group interconversions include oxidation, esterification, and etherification.

Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed. Reagents such as pyridinium (B92312) chlorochromate (PCC) or activated dimethyl sulfoxide (B87167) (DMSO) are typically used for the controlled oxidation to aldehydes. imperial.ac.uk Stronger oxidizing agents will lead to the carboxylic acid.

Esterification and etherification reactions at the hydroxyl group allow for the introduction of a wide range of substituents. These reactions are typically carried out by reacting the alcohol with an acyl chloride, anhydride, or alkyl halide in the presence of a base. The resulting esters and ethers can have significantly different physicochemical properties compared to the parent alcohol.

| Transformation | Reagent(s) | Product |

| Oxidation | Pyridinium chlorochromate (PCC) | 2-(1H-Indol-6-yl)acetaldehyde |

| Esterification | Acyl chloride, Base | 2-(1H-Indol-6-yl)ethyl ester |

| Etherification | Alkyl halide, Base | 2-(1H-Indol-6-yl)ethyl ether |

Cyclization and Heterocycle Formation Involving Indole-Ethanol Derivatives

The indole-ethanol framework is a valuable precursor for the construction of various fused heterocyclic systems. The hydroxyl group, after conversion to a suitable leaving group or an electrophilic center, can participate in intramolecular cyclization reactions with the indole nitrogen or other positions on the indole ring.

For example, derivatives of indole-ethanol can be utilized in the synthesis of pyrimido[4,5-b]indoles and other fused systems. metu.edu.tr The specific reaction conditions and the nature of the substituents on the indole ring and the ethanol side chain dictate the outcome of the cyclization. These reactions often involve the formation of an intermediate that facilitates the ring-closing step. metu.edu.tr The synthesis of complex indole alkaloids often relies on such cyclization strategies to build the polycyclic core. arkat-usa.org

N-Alkylation Strategies on the Indole Nitrogen

The nitrogen atom of the indole ring in this compound can be alkylated to introduce a variety of substituents, which can significantly modulate the biological activity of the molecule. mdpi.com N-alkylation is typically achieved by treating the indole with an alkyl halide or another electrophilic alkylating agent in the presence of a base. nih.gov

The choice of base and solvent is crucial for the success of the N-alkylation reaction. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and sodium ethoxide (NaOEt). nih.govresearchgate.net The reaction of ethyl indol-2-carboxylate with alkyl halides in the presence of aqueous KOH in acetone (B3395972) has been shown to be an effective method for N-alkylation. nih.gov In some cases, the use of a specific base/solvent system can lead to side reactions such as transesterification if an ester group is present in the molecule. nih.govresearchgate.net

| Alkylating Agent | Base | Solvent | Product |

| Alkyl halide | KOH (aq) | Acetone | N-Alkyl-2-(1H-indol-6-yl)ethanol |

| Alkyl halide | NaH | DMF | N-Alkyl-2-(1H-indol-6-yl)ethanol |

| Alkyl halide | NaOEt | Ethanol | N-Alkyl-2-(1H-indol-6-yl)ethanol |

Catalytic Hydrogenation for Dihydroindole Analog Preparation

Catalytic hydrogenation is a powerful method for the reduction of the indole ring to its corresponding dihydroindole (indoline) analog. nih.gov This transformation can be important for accessing compounds with different three-dimensional structures and biological profiles. The reduction of the C2-C3 double bond of the indole nucleus is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. rsc.org

The reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, can influence the selectivity and efficiency of the hydrogenation. illinois.edu For instance, the reduction of certain indole derivatives can be carried out at room temperature and atmospheric pressure of hydrogen, while others may require more forcing conditions. mdpi.com The presence of other functional groups in the molecule may necessitate careful selection of the catalyst and conditions to avoid undesired side reactions.

Stereoselective Synthesis and Enantiomeric Resolution in Related Indole-Ethanol Systems

Enantioselective Synthesis of Dihydroindole Ethanol Analogs

The development of methods for the enantioselective synthesis of dihydroindole ethanol analogs is a significant area of research, as the stereochemistry of these molecules can have a profound impact on their biological activity. researchgate.net One approach to obtaining enantioenriched dihydroindoles involves the enantioselective reduction of a suitable prochiral indole precursor. nih.gov

Another strategy involves the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For example, enantioselective Heck reactions of enol ethers have been used to synthesize enantioenriched dihydroindoles. researchgate.net Furthermore, the enantioselective Friedel-Crafts alkylation of 4,7-dihydroindoles with α-ketoesters, catalyzed by chiral zirconium complexes, can provide access to C2-alkylated indoles which can then be further manipulated. acs.org These methods provide pathways to chiral dihydroindole scaffolds that can be subsequently functionalized to afford the desired ethanol side chain.

Chiral Separation Techniques (e.g., Simulated Moving Bed Chromatography)

The separation of enantiomers from a racemic mixture is a critical step in the pharmaceutical industry, as different enantiomers of a chiral drug often exhibit distinct pharmacological and toxicological profiles. nih.gov For chiral molecules like this compound, which possesses a stereocenter, obtaining enantiomerically pure forms is essential for developing safe and effective therapeutic agents. Among the various techniques for chiral resolution, Simulated Moving Bed (SMB) chromatography has emerged as a highly efficient and cost-effective method for large-scale enantioseparations. researchgate.netscielo.br

Simulated Moving Bed (SMB) chromatography is a continuous, multi-column chromatographic process that simulates the counter-current movement of the stationary phase relative to the mobile phase. researchgate.net This is achieved by cyclically switching the inlet (feed and eluent) and outlet (extract and raffinate) ports along a series of interconnected columns in the direction of the fluid flow. researchgate.net This simulated counter-current movement leads to a more efficient use of the stationary phase, resulting in higher productivity, increased purity, and significantly lower solvent consumption compared to traditional single-column batch preparative chromatography. researchgate.net

The fundamental principle of SMB is to continuously introduce the racemic feed into the middle of the column train while the eluent flows through the system. The less strongly adsorbed enantiomer moves faster with the mobile phase and is collected at the raffinate port. The more strongly adsorbed enantiomer is carried in the opposite direction by the simulated movement of the solid phase and is collected at the extract port. scielo.br This process is particularly well-suited for binary separations, such as the resolution of a racemic pair. scielo.brphenomenex.blog

The success of an SMB separation heavily relies on the selection of an appropriate Chiral Stationary Phase (CSP) and mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel®), are widely used due to their broad applicability and excellent enantioselective recognition capabilities for a wide range of chiral compounds. ipb.ptresearchgate.netup.pt The development of an SMB process typically involves an initial screening of various CSPs and solvent systems under analytical High-Performance Liquid Chromatography (HPLC) conditions to identify the conditions that provide the best selectivity and resolution. phenomenex.blog

For a compound like this compound, the development process would involve:

Screening: Testing various polysaccharide-based CSPs with different mobile phases (e.g., mixtures of alkanes, alcohols, and polar modifiers) to find optimal separation conditions. phenomenex.blog

Parameter Determination: Obtaining the adsorption isotherm parameters for each enantiomer from frontal analysis or pulse injection experiments under the selected conditions.

Process Design and Optimization: Using the determined parameters and theoretical models (like the Triangle Theory) to design the operating parameters of the SMB unit, including flow rates for the eluent, feed, extract, and raffinate, as well as the switching time. researchgate.net

The adoption of SMB technology can significantly shorten the development timeline and reduce the production costs for new chiral drugs. nih.gov Its ability to operate continuously makes it a scalable and economically viable solution for producing enantiomerically pure compounds from laboratory to industrial scale. nih.govresearchgate.net

Table 1: Comparison of Chromatographic Separation Techniques

| Feature | Batch Preparative HPLC | Simulated Moving Bed (SMB) Chromatography |

| Operation Mode | Discontinuous (Batch) | Continuous |

| Productivity | Lower | Higher researchgate.net |

| Solvent Consumption | High | Low (High recycling rate) researchgate.netphenomenex.blog |

| Concentration of Product | Dilute | More Concentrated |

| Process Complexity | Simpler | More Complex phenomenex.blog |

| Ideal Application | Small to medium scale purification | Large-scale binary separations nih.govresearchgate.net |

Advanced Synthetic Techniques and Green Chemistry Principles in Indole Synthesis

The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry due to its prevalence in pharmaceuticals, agrochemicals, and natural products. Modern synthetic chemistry has increasingly focused on developing advanced methodologies that are not only efficient and versatile but also adhere to the principles of green chemistry, aiming to reduce environmental impact. rsc.orgresearchgate.net

Green chemistry is a framework that encourages the design of chemical products and processes that minimize the use and generation of hazardous substances. bridgew.edu Several key principles are particularly relevant to advanced indole synthesis:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. rsc.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. rsc.org

Use of Less Hazardous Chemical Syntheses: Designing synthetic methods to use and generate substances with little or no toxicity. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. rsc.orgbridgew.edu

Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting. rsc.org

Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents. bridgew.edu

Several advanced synthetic techniques exemplify these principles in the context of indole synthesis.

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a product that contains portions of all reactants, are inherently atom-economical and reduce waste by avoiding the need to isolate intermediates. rsc.org An innovative two-step MCR for indole synthesis involves an Ugi reaction followed by an acid-induced cyclization, using benign solvents like ethanol and avoiding metal catalysts. rsc.org This approach aligns with green principles by offering high atom economy, a convergent synthesis, and mild reaction conditions. rsc.org

Metal-Free Cyclization Reactions: While transition-metal catalysis is a powerful tool, the use of heavy metals often raises toxicity and cost concerns. Consequently, metal-free synthetic routes have gained significant attention. chim.it These methods can involve base- or acid-catalyzed cyclizations, radical reactions, or electrochemical processes. chim.it Such approaches avoid metal contamination in the final product and reduce hazardous waste.

Use of Greener Solvents: The choice of solvent is a critical factor in the environmental impact of a synthetic process. Advanced methods increasingly employ environmentally benign solvents such as water, ethanol, or ionic liquids, or even conduct reactions under solvent-free conditions. rsc.orgresearchgate.net

The application of these advanced techniques and green chemistry principles provides powerful and sustainable pathways for the synthesis of complex indole derivatives, including substituted 2-(1H-indol-yl)ethanol compounds. By designing syntheses that are more efficient in terms of atoms, steps, and energy, chemists can significantly reduce the environmental footprint of producing these valuable molecules.

Table 2: Green Chemistry Principles in Advanced Indole Synthesis

| Advanced Technique | Relevant Green Chemistry Principles | Example Application |

| Multicomponent Reactions (MCRs) | Waste Prevention, Atom Economy, Energy Efficiency rsc.org | Ugi reaction followed by cyclization to form indole-2-carboxamides in ethanol. rsc.org |

| Microwave-Assisted Synthesis | Energy Efficiency, Shorter Reaction Times acs.orgchim.it | Efficient Fischer indole synthesis in a sealed-vessel reactor. acs.org |

| Metal-Free Cyclizations | Less Hazardous Synthesis, Waste Prevention chim.it | Base-promoted intramolecular hydroamination followed by cycloisomerization of ortho-alkynylanilines. chim.it |

| Use of Green Solvents | Safer Solvents and Auxiliaries researchgate.net | Synthesis of indole derivatives using water, ethanol, or under solvent-free conditions. researchgate.net |

Chemical Reactivity and Mechanistic Organic Chemistry Studies

Reaction Pathways and Transformation of the Indole (B1671886) Ring System

The indole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. The position of substitution is highly dependent on the reaction conditions and the directing effects of existing substituents.

Electrophilic Substitution : For most indoles, the C3 position is the most nucleophilic and therefore the primary site for electrophilic substitution. Mechanistic studies on indole-carboxylic acids have shown that palladium-catalyzed C-H activation occurs selectively at the C3-position. mdpi.comresearchgate.net This is followed by reactions such as benzylation, where an (η3-benzyl)palladium(II) complex activates the C3–H bond. mdpi.com While the ethanol (B145695) group at C6 is not a strong directing group, the inherent reactivity of the C3 position makes it a likely site for reactions like alkylation and formylation.

N-Alkylation vs. C3-Alkylation : The nitrogen atom of the indole ring can also act as a nucleophile, leading to N-alkylation. The selectivity between N-alkylation and C3-alkylation can often be controlled by the reaction conditions. For instance, in the dehydrogenative coupling of indolines with alcohols, the timing of base addition can selectively yield either N- or C3-alkylated products using a single iridium catalyst. liv.ac.uk The reaction proceeds through a "borrowing hydrogen" mechanism where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the indole. liv.ac.uk

Directed C-H Functionalization : The presence of certain functional groups on the indole ring can direct metal catalysts to specific positions. While the ethanol group at C6 is not a classical directing group, related studies show that a carboxylic acid group at the C2 position can direct palladation to the C3 position. mdpi.com Conversely, selective C7 arylation has been achieved through a two-step methodology involving C7-boronation, highlighting the challenges in overcoming the intrinsic reactivity of other positions like C2. acs.org

Transformations involving the Pyrrole (B145914) Ring : The five-membered pyrrole ring can undergo various transformations. For example, Fischer indole synthesis is a classic and robust method for constructing the indole core itself from phenylhydrazines, which can be used to synthesize a variety of substituted indoles. rsc.orgscirp.org

Reactivity of the Ethanol Side Chain and its Derivatives

The ethanol side chain provides a versatile handle for a variety of chemical modifications. Its primary alcohol is a key site for oxidation, reduction, and substitution reactions.

Oxidation : The primary alcohol of the ethanol side chain can be oxidized to form the corresponding aldehyde, 2-(1H-indol-6-yl)acetaldehyde, or further to the carboxylic acid, 2-(1H-indol-6-yl)acetic acid. This transformation can be achieved using various oxidizing agents.

Reduction and Deoxygenation : While the side chain is already an alcohol, related chemistry shows the reduction of a ketone to an alcohol is a common synthetic step. For example, 2-chloro-1-(1H-indol-6-yl)ethanone can be reduced by agents like sodium borohydride (B1222165) (NaBH4) to form 2-chloro-1-(1H-indol-6-yl)ethanol.

Esterification and Etherification : The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives to form esters. It can also be converted into an ether, providing a route to modify the compound's properties, such as lipophilicity.

Nucleophilic Substitution : The hydroxyl group is a poor leaving group but can be activated, for instance by protonation or conversion to a tosylate, to allow for nucleophilic substitution reactions. This allows for the introduction of various other functional groups. a2bchem.com

"Borrowing Hydrogen" Catalysis : As mentioned, the ethanol side chain can participate directly in C-C bond formation through "borrowing hydrogen" or "dehydrogenative coupling" mechanisms. liv.ac.uk An iridium catalyst can temporarily "borrow" hydrogen from the alcohol to form an aldehyde intermediate, which then reacts with a nucleophile (such as another indole molecule). The catalyst then returns the hydrogen to complete the cycle, with water as the only byproduct. liv.ac.uk

Table 1: Summary of Key Reactivity

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| Indole Ring | Electrophilic Substitution (C3) | Electrophiles (e.g., R-X), Lewis/Brønsted Acids | C3-substituted indole |

| N-Alkylation | Alkyl halides, Base | N-alkylated indole | |

| C-H Activation/Benzylation | Pd catalyst, Benzyl alcohol, Water | C3-benzylated indole | |

| Ethanol Side Chain | Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Aldehyde, Carboxylic Acid |

| Reduction of Ketone Precursor | Reducing agents (e.g., NaBH₄, LiAlH₄) | Alcohol | |

| Esterification | Carboxylic acid, Acid catalyst | Ester | |

| Dehydrogenative Coupling | Iridium catalyst, Base | Alkylated products |

Structure-Reactivity Relationships within 2-(1H-Indol-6-yl)ethanol Derivatives

The reactivity of indole ethanol compounds is highly sensitive to the nature and position of other substituents on the indole ring. These substituents can exert powerful electronic and steric effects that modulate the reactivity of both the indole nucleus and the ethanol side chain.

Electronic Effects : The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the indole ring significantly alters its nucleophilicity.

Electron-Withdrawing Groups (EWGs) : An EWG, such as a nitro group (-NO₂), deactivates the indole ring towards electrophilic substitution. ontosight.ai For example, a 6-bromo substituent also deactivates the ring, although it can serve as a handle for cross-coupling reactions. smolecule.com

Electron-Donating Groups (EDGs) : An EDG, such as a methyl group (-CH₃), enhances the electron density of the indole ring, making it more reactive towards electrophiles. cymitquimica.com

Positional Isomerism : The position of the ethanol side chain and other substituents has a profound impact on reactivity. The electron density in the indole ring is not uniform, with the C3 position being the most electron-rich. Therefore, 2-(1H-indol-3-yl)ethanol (tryptophol) is generally more reactive in electrophilic substitutions at the ring than its C5, C6, or C7 isomers. solubilityofthings.com The C6 position, being on the benzene (B151609) portion of the ring, has a different electronic environment compared to positions on the pyrrole ring.

Steric Hindrance : Bulky substituents can sterically hinder reactions at adjacent positions. A substituent at the C7 position, for example, can impede reactions at the N1 position of the indole ring. Similarly, large groups attached to the ethanol side chain could sterically influence the approach of reagents to the indole nucleus.

Table 2: Structure-Reactivity Relationships in Indole Ethanol Derivatives

| Derivative | Substituent & Position | Effect on Reactivity |

|---|---|---|

| 2-(6-Bromo-1H-indol-3-yl)ethanol | Bromo at C6 | Deactivates indole ring to electrophilic attack; provides handle for cross-coupling. smolecule.com |

| 5-Nitro-1H-indole-3-ethanol | Nitro at C5 | Electron-withdrawing group deactivates the ring system. ontosight.ai |

| 2-(7-Methyl-1H-indol-3-yl)ethanol | Methyl at C7 | Electron-donating group activates the ring; may sterically hinder N1 position. cymitquimica.com |

| 1H-Indole-3-ethanol (Tryptophol) | Ethanol at C3 | Highly reactive at C2 of indole ring due to electronic effects. |

| Indole-5-carboxylic acid | Carboxyl at C5 | Directs Pd-catalyzed C-H activation to the C3 position. mdpi.com |

Stability and Degradation Processes of Indole Ethanol Compounds

Indole derivatives, while aromatic, can be sensitive to certain conditions, leading to degradation. The stability of this compound is a function of both its indole core and its ethanol side chain.

Acid Sensitivity : The indole nucleus is known to be sensitive to strong acidic conditions, under which it can be prone to polymerization or decomposition. This is a critical consideration in reactions requiring acid catalysis.

Oxidative Degradation : The electron-rich indole ring is susceptible to oxidation. Exposure to air and light over time, or to chemical oxidants, can lead to the formation of various oxidized products, such as oxindoles. This can be a significant degradation pathway, affecting the compound's shelf-life and purity.

Photochemical Reactions : Indole derivatives can undergo excited-state reactions, particularly in protic solvents like ethanol. Upon photoexcitation, indole derivatives can form excited-state complexes with solvent molecules, which can lead to non-radiative decay pathways or photochemical degradation. researchgate.net

Metabolic Stability : In a biological context, the stability of indole derivatives is often determined by their susceptibility to metabolism by enzymes such as cytochrome P450s. nih.govnih.gov The ethanol side chain can be a site for oxidation, while the indole ring can be hydroxylated. Introducing blocking groups, such as electron-withdrawing groups or designing more stable analogues like ureas instead of carbamates, can enhance metabolic stability. nih.gov

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics and reactivity of molecules. science.govajchem-a.com For 2-(1H-Indol-6-yl)ethanol, these calculations provide valuable insights into its molecular orbitals and electrostatic potential.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the chemical reactivity and kinetic stability of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept electrons. researchgate.netijarset.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter. schrodinger.com A smaller energy gap suggests higher chemical reactivity, lower kinetic stability, and greater polarizability, indicating that the molecule is more likely to undergo charge transfer. researchgate.netmalayajournal.org

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital Energy | Relates to the ability to donate electrons. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital Energy | Relates to the ability to accept electrons. researchgate.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. schrodinger.com |

Note: Specific energy values for this compound require dedicated computational analysis.

The Molecular Electrostatic Surface Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govchemrxiv.org The MESP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions with negative potential (typically colored red and yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

In molecules containing indole (B1671886) rings, the MESP analysis often reveals negative potential around heteroatoms like oxygen and nitrogen, making them likely sites for electrophilic interaction. nih.govbhu.ac.in Conversely, positive potential is often located around hydrogen atoms, particularly those of the indole NH group, indicating their susceptibility to nucleophilic attack. nih.gov For this compound, it is expected that the oxygen atom of the ethanol (B145695) group and the nitrogen atom of the indole ring would exhibit negative electrostatic potential, while the hydrogen of the hydroxyl group and the indole NH would show positive potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity and stability. researchgate.netresearchgate.net These descriptors are calculated using the principles of conceptual Density Functional Theory (DFT). mdpi.com

Key reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. Molecules with a large energy gap are considered hard, while those with a small gap are soft. ijarset.comresearchgate.net

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. ijarset.com

Electronegativity (χ): The ability of a molecule to attract electrons. ijarset.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. ijarset.comresearchgate.net

These descriptors are instrumental in understanding the relationship between a molecule's structure and its global chemical reactivity. researchgate.net

Table 2: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or polarization. researchgate.net |

| Chemical Softness (S) | 1 / η | Measure of the capacity to accept electrons. researchgate.net |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Electron-attracting power. researchgate.net |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons. researchgate.net |

Note: The calculation of these values for this compound would require the HOMO and LUMO energy values obtained from quantum chemical computations.

Thermochemical Studies and Energetic Stability Assessments

Thermochemical studies provide crucial data on the energetic properties of a compound, such as its enthalpy of formation and sublimation, which are essential for understanding its stability.

The standard molar enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. wikipedia.orgalloprof.qc.ca A study by Carvalho et al. conducted a calorimetric and computational investigation of (1H-Indol-n-yl)methanol and 2-(1H-Indol-n-yl)ethanol (where n=2 and 3). mdpi.comup.pt While the specific values for the 6-yl isomer were not detailed in the provided search results, this research indicates that experimental and computational methods are applied to determine these values for related indole derivatives. researchgate.netresearchgate.net The gas-phase standard molar enthalpy of formation for these compounds is often derived from the enthalpy of combustion of the crystalline compound and its enthalpy of sublimation. researchgate.netresearchgate.net

The standard molar enthalpy of sublimation (ΔgcrH°) is the energy required to change one mole of a substance from a solid to a gaseous state at standard conditions. This value is often determined using techniques like Calvet microcalorimetry. researchgate.net For isomers of hydroxyethylindole, such as 2-(1H-indol-3-yl)ethanol, the enthalpy of sublimation has been experimentally measured. researchgate.netresearchgate.net These experimental values, in conjunction with computational methods, are crucial for deriving the gas-phase enthalpy of formation. researchgate.net

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a target protein.

The indole scaffold has been identified as a promising structural motif in the search for antiviral agents. Researchers have explored the potential of indole derivatives to inhibit the entry of SARS-CoV-2 into host cells by targeting its spike glycoprotein. nih.gov This protein's receptor-binding domain (RBD) is essential for binding to the human angiotensin-converting enzyme 2 (ACE2) receptor, making it a prime target for therapeutic intervention. mdpi.com

In silico screening and molecular docking are employed to evaluate large libraries of compounds for their potential to bind to this critical viral protein. mdpi.com While direct docking studies on this compound are not prominently published, research on other indole derivatives illustrates the approach. For instance, in a study on novel synthesized indole compounds, one derivative exhibited a notable docking score of -2.808 kcal/mol against the SARS-CoV-2 spike glycoprotein, suggesting a potential inhibitory interaction. nih.gov Such studies typically involve preparing the 3D crystal structure of the protein (e.g., PDB ID: 6WPT) and docking the optimized ligand structure to predict binding energy and key interactions with amino acid residues. nih.gov The binding affinity scores from these simulations help prioritize compounds for further experimental testing.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Indole Derivative (1c) | Spike Glycoprotein | -2.808 | nih.gov |

| Dactinomycin | Spike Glycoprotein | -12.4 | nih.gov |

| Gramicidin S | Spike Glycoprotein | -11.4 | nih.gov |

| Tyrocidine A | Papain-like Protease | -13.1 | nih.gov |

Computational docking is frequently used to supplement and explain experimental findings on enzyme inhibition. For derivatives of the related compound 2-(1H-indol-3-yl)acetic acid, molecular docking studies have provided support for their observed inhibitory effects on various enzymes. nih.govresearchgate.net

For example, certain acetohydrazide derivatives of 2-(1H-indol-3-yl)acetic acid were found to be potent inhibitors of the enzyme lipoxygenase (LOX). nih.govresearchgate.net Computational docking results corroborated these findings, showing stable binding of the compounds within the enzyme's active site. nih.gov Similarly, other derivatives showed moderate inhibitory potential against α-Glucosidase and Butyrylcholinesterase (BChE), and these experimental activities were also supported by computational analysis. nih.govresearchgate.net These in silico models help to visualize how the indole derivatives orient themselves within the enzyme's catalytic pocket and identify the specific amino acid residues they interact with, providing a rationale for their inhibitory mechanism.

| Compound Type | Target Enzyme | Experimental Result (IC₅₀) | Computational Finding | Reference |

|---|---|---|---|---|

| Indol-3-yl Acetohydrazide Derivatives (e.g., 7a, 7d, 7e) | Lipoxygenase (LOX) | Excellent inhibition, lower than standard Baicalein | Docking results supported enzyme inhibitory activities | nih.govresearchgate.net |

| Indol-3-yl Acetohydrazide Derivative (7c) | α-Glucosidase | Moderate inhibition | Docking results supported enzyme inhibitory activities | nih.govresearchgate.net |

| Indol-3-yl Acetohydrazide Derivative (5c) | Butyrylcholinesterase (BChE) | Moderate inhibition | Docking results supported enzyme inhibitory activities | nih.govresearchgate.net |

The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathology of Alzheimer's disease. nih.govmdpi.com Computational modeling is a valuable tool for understanding how small molecules might interfere with this process. The Aβ peptide, particularly the Aβ(1-42) form, transitions from soluble monomers to toxic oligomers and eventually to insoluble fibrils that form plaques in the brain. nih.gov

While no specific modeling studies for this compound have been reported, research on other molecules demonstrates the principle. For instance, in silico modeling of ethanol's interaction with Aβ peptides suggested that it can alter the dynamics of aggregation by disrupting a critical salt bridge between the Asp23 and Lys28 residues, which is required for the formation of stable Aβ dimers. nih.gov This computational insight helps explain experimental observations that ethanol can reduce Aβ aggregation and its associated toxicity. nih.gov This type of modeling could theoretically be applied to this compound to screen for its potential to disrupt Aβ-Aβ interactions and prevent the formation of neurotoxic oligomers.

Conformational Analysis and Dynamics Simulations

Beyond static docking, understanding the flexibility and dynamic behavior of a molecule is crucial. Conformational analysis identifies the different spatial arrangements (conformers) a molecule can adopt, while molecular dynamics (MD) simulations track the movements and interactions of atoms and molecules over time.

MD simulations can be used to validate the stability of a ligand-protein complex predicted by docking. For example, in a study of a novel 1H-indole derivative designed as a VEGFR-2 inhibitor, a 100-nanosecond MD simulation was performed to confirm the stability of the binding and determine the optimal energetic state of the complex. mdpi.com Such simulations provide insights into how the ligand and protein adjust their conformations to achieve an optimal fit.

For a molecule like this compound, conformational analysis would explore the rotation around the single bonds, particularly in the ethyl-alcohol side chain. MD simulations could model its behavior in a solvent like water, showing how it interacts with its environment, or track its dynamic interactions within a protein's binding site over time. While specific MD studies on this compound are not widely available, these computational techniques are standard practice for characterizing potential drug candidates and understanding their molecular behavior in a biological context. mdpi.comnih.gov

Biochemical and Pharmacological Research Non Clinical Contexts

Indole (B1671886) Derivatives in Modulation of Cellular Signaling Pathways

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse pharmacological activities. nrfhh.comresearchgate.net Compounds belonging to this class, such as derivatives of 2-(1H-indol-yl)ethanol, are investigated for their interactions with various biological targets, including enzymes and receptors, which can lead to the modulation of cellular signaling pathways. smolecule.com

Modulation of Neuronal Activity and Serotonin (B10506) Pathways

Indole derivatives are pivotal in neurobiology, primarily because the core indole structure is central to the neurotransmitter serotonin (5-hydroxytryptamine). nih.govmdpi.com Serotonin, synthesized from the indole-containing amino acid tryptophan, modulates a vast array of neuropsychological processes, including mood, cognition, and sleep. mdpi.comencyclopedia.pub Consequently, many drugs targeting serotonin receptors for psychiatric and neurological disorders are based on the indole scaffold. mdpi.com

Research into specific indole derivatives demonstrates their potential to interact with and modulate serotonergic pathways.

Receptor Ligands : Synthetic indole derivatives have been designed and studied as ligands for serotonin receptors, such as 5-HT1A and 5-HT2A. mdpi.com Molecular modeling studies show that the indole moiety often penetrates deep into hydrophobic regions of the receptor, while a protonatable nitrogen atom can form a key salt bridge interaction with conserved aspartate residues. mdpi.com

Neuronal Excitability : Metabolites derived from gut microbiota, including indoles, can cross the blood-brain barrier and modulate neuronal activity. embopress.org Studies in germ-free mice have shown that these mice have reduced levels of indole derivatives and exhibit neuronal hyperexcitability in the amygdala, which is linked to anxiety-like behaviors. Oral administration of indole was found to reduce this neuronal hyperexcitability. embopress.org

Pathway Interactions : In neuroblastoma cell lines (SH-SY5Y), indole-3-acetonitrile, an auxin-related indole derivative, has been studied for its connection to the serotonin and dopamine (B1211576) pathways. mdpi.com The research suggests a potential influence of this indole compound on these neurotransmitter pathways. mdpi.com

Neuroprotective Properties and Antioxidant Effects in Cellular Models

A significant area of research for indole derivatives is their potential as neuroprotective agents, largely attributed to their antioxidant properties. nrfhh.commdpi.com Oxidative stress is a key contributor to the pathology of various neurological disorders, and compounds that can mitigate this stress are of therapeutic interest. nih.gov

Indole-based compounds have demonstrated neuroprotective and antioxidant effects through several mechanisms in cellular models:

Scavenging of Reactive Oxygen Species (ROS) : Synthetic indole–phenolic hybrids have shown strong antioxidant and cytoprotective effects in cellular models by countering ROS. dntb.gov.uanih.gov In one study, these compounds led to a 25% average increase in cell viability and reduced ROS levels back to basal states in cells challenged with oxidative stressors. dntb.gov.uanih.gov

Activation of Antioxidant Defense Systems : Phytochemicals like indole-3-carbinol (B1674136) (I3C) and its metabolite diindolylmethane (DIM) exhibit neuroprotective effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway. mdpi.comnih.gov This pathway is a primary cellular defense mechanism against oxidative damage. nih.gov I3C was found to significantly increase the levels of antioxidant-associated genes such as NAD(P)H quinone dehydrogenase 1 (NQO1). mdpi.com

Modulation of Neurotrophic Factors : The neuroprotective activity of some indole derivatives is linked to the production of Brain-Derived Neurotrophic Factor (BDNF). nih.gov DIM has been shown to stimulate the TrkB/protein kinase B (Akt) pathway, leading to the production of BDNF and antioxidant enzymes in hippocampal neuronal cells, thereby protecting them from oxidative stress-induced apoptosis. mdpi.comnih.gov

Amyloid Disaggregation Mechanisms in Neuroblastoma Cells

The aggregation of amyloid-β (Aβ) peptides is a hallmark of Alzheimer's disease. Indole derivatives have been investigated for their ability to interfere with this process. In studies using neuroblastoma cells, synthetic indole–phenolic compounds were evaluated for their ability to disaggregate Aβ fibrils. nih.govmdpi.com

Using thioflavin T fluorescence assays, which measure amyloid fibril formation, researchers found that these indole derivatives could effectively promote the self-disaggregation of the Aβ(25–35) fragment. dntb.gov.uanih.gov The compounds were tested at concentrations of 30 μM alongside 40 μM of the Aβ fragment. mdpi.com This anti-aggregation property, combined with their antioxidant and metal-chelating capabilities, positions certain indole derivatives as promising multifunctional agents for further research in the context of neurodegenerative diseases. dntb.gov.uanih.gov

Antimicrobial Activities of Indole Compounds

The indole scaffold is a key component in the development of new antimicrobial agents due to its presence in compounds that exhibit a wide range of activities against bacteria and fungi. researchgate.netnanobioletters.commdpi.com The increasing prevalence of drug-resistant pathogens has spurred research into novel antimicrobial compounds, with indole derivatives being a significant area of focus. nanobioletters.comnih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Indole derivatives have demonstrated efficacy against a broad spectrum of bacteria, including challenging drug-resistant strains. mdpi.comresearchgate.net Their mechanism can involve inhibiting essential bacterial processes or disrupting the cell membrane. mdpi.comnih.gov

Broad-Spectrum Activity : Numerous studies have reported the synthesis of indole derivatives with significant activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). nanobioletters.commdpi.comnih.gov

Activity Against Resistant Strains : Certain indole derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov For example, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one exhibited a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL against an MRSA strain. nih.gov Other indole-thiadiazole and indole-triazole derivatives were also found to be highly effective against MRSA. nih.govturkjps.org

Mechanism of Action : A purified indole antibiotic from Xenorhabdus nematophilus was found to inhibit bacterial growth by causing a severe inhibition of RNA synthesis, which is linked to an accumulation of the regulatory nucleotide ppGpp in susceptible bacteria. nih.gov

The following table summarizes the antibacterial activity of selected indole derivatives from various studies.

| Compound/Derivative Class | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Indole-thiadiazole (2h) | S. aureus | 6.25 | nih.gov |

| Indole-triazole (3d) | S. aureus | 6.25 | nih.gov |

| Indole-thiadiazole (2c) | B. subtilis | 3.125 | turkjps.org |

| Indole-triazole (3c) | B. subtilis | 3.125 | turkjps.org |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | S. aureus (MRSA) | 0.98 | nih.gov |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | S. aureus (ATCC 25923) | 3.90 | nih.gov |

| Indolyl derivatives (3O, 3P, 4O, 4P) | Clinical K. pneumoniae | 4 - 8 | mdpi.com |

Antifungal Properties and Efficacy

In addition to antibacterial effects, many indole derivatives exhibit significant antifungal properties. bohrium.commdpi.comtsijournals.com They have been tested against a variety of pathogenic fungi, including plant pathogens and human pathogens like Candida species.

Broad-Spectrum Antifungal Activity : A series of 1,2,4-triazino[5,6-b]indole compounds showed broad-spectrum antifungal activity with MICs ranging from 0.25 to 16 μg/ml against Candida species, Aspergillus species, and Cryptococcus neoformans. nih.gov

Activity Against Plant Pathogens : Synthesized 3-indolyl-3-hydroxy oxindole (B195798) derivatives demonstrated moderate to excellent antifungal activities against five different plant pathogenic fungi. mdpi.com One compound, 3u, was particularly effective against Rhizoctonia solani, with an EC50 of 3.44 mg/L. mdpi.com

Efficacy against Candida : Indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown promising activity against Candida species. Several derivatives exhibited excellent activity against C. krusei and moderate activity against C. albicans, with some compounds showing MIC values as low as 3.125 µg/mL. nih.gov 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one also showed activity against C. albicans with an MIC of 7.80 µg/mL. nih.gov

The following table presents antifungal activity data for various indole compounds.

| Compound/Derivative Class | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Triazino[5,6-b]indoles (GR99060, GR99062) | Candida albicans | 0.25 - 4 | nih.gov |

| Triazino[5,6-b]indoles (GR99060, GR99062) | Aspergillus spp. | 1 - 8 | nih.gov |

| Indole-triazole/thiadiazole (1b, 2b-d, 3b-d) | Candida albicans | 3.125 | nih.gov |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) | Candida albicans | 7.80 | nih.gov |

Investigation of Antimicrobial Mechanisms of Action

The antimicrobial activities of indole derivatives are attributed to multiple mechanisms of action, a feature that distinguishes them from many conventional antibiotics. asm.org Research into various indole-containing compounds suggests that their efficacy is not due to a single target but a combination of effects on bacterial physiology.

One of the primary proposed mechanisms is the disruption of the bacterial cell membrane's integrity. asm.orgnih.gov This action can lead to the leakage of cellular contents and a breakdown of essential functions that rely on a stable membrane potential. Another key mechanism involves the targeting of bacterial DNA. asm.org By interacting with DNA, these compounds can interfere with replication and transcription, ultimately leading to cell death.

Furthermore, indole derivatives have been shown to inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria. asm.org Some indole compounds, such as 7-hydroxyindole, can reduce the expression of genes related to quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm production. asm.org The ability of indole compounds to affect various aspects of bacterial life, including cell division, plasmid stability, and drug resistance, makes them a versatile scaffold for the development of new antimicrobial agents. nih.gov

Antiproliferative and Apoptotic Activities in Cellular Models

The indole scaffold is a prominent feature in many compounds investigated for their potential in cancer research. Studies on derivatives of the 2-(1H-indol-yl)ethanol backbone have explored their effects on cancer cell proliferation and their ability to induce programmed cell death (apoptosis).

Efficacy Against Various Cancer Cell Lines (e.g., HepG2, MCF-7, HeLa)

Derivatives built upon the indole framework have demonstrated significant cytotoxic effects against a range of human cancer cell lines. In numerous studies, these compounds have been evaluated for their ability to inhibit the growth of liver cancer (HepG2), breast cancer (MCF-7), and cervical cancer (HeLa) cells.

For instance, certain 2,5-disubstituted indole derivatives have shown potent pan-antiproliferative activity against HeLa, MCF-7, and HepG2 cells. nih.gov Monoterpene indole alkaloids have also exhibited significant cytotoxicity against these three cell lines, with some compounds showing potent antiproliferative effects with IC₅₀ values in the low micromolar range. mdpi.com One study on indole-chalcone derivatives reported that specific compounds displayed better anticancer activity against HepG-2, MCF-7, and HCT-116 cell lines than the standard drug doxorubicin. sci-hub.se Similarly, novel isatin–purine hybrids with an indole component showed promising cytotoxic activity against HepG2, MCF-7, and HeLa cell lines. scispace.com

Table 1: Cytotoxic Activity of Selected Indole Derivatives Against Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | IC₅₀ / LC₅₀ (µM) | Source |

|---|---|---|---|

| Mannich Base Indole Derivative (1c) | HepG2 | 0.9 | nih.gov |

| Mannich Base Indole Derivative (1c) | MCF-7 | 0.55 | nih.gov |

| Mannich Base Indole Derivative (1c) | HeLa | 0.50 | nih.gov |

| Monoterpene Indole Alkaloid (Razyamide) | HepG2 | 5.1 | mdpi.com |

| Monoterpene Indole Alkaloid (Razyamide) | MCF-7 | 5.1 | mdpi.com |

| Monoterpene Indole Alkaloid (Razyamide) | HeLa | 3.1 | mdpi.com |

| 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole | HepG2 | 15.06 | researchgate.net |

| 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole | MCF-7 | 14.77 | researchgate.net |

| 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole | HeLa | 13.71 | researchgate.net |

| Isatin–Purine Hybrid (Compound 15) | HepG2 | 9.61 | scispace.com |

| Isatin–Purine Hybrid (Compound 15) | MCF-7 | 10.78 | scispace.com |

| Isatin–Purine Hybrid (Compound 15) | HeLa | 8.93 | scispace.com |

Selective Cytotoxicity Profiles Against Normal Cell Lines

A crucial aspect of anticancer drug development is selectivity: the ability to kill cancer cells while sparing normal, healthy cells. Several studies have shown that certain indole derivatives possess a favorable selectivity profile. For example, a series of synthesized indole derivatives revealed significantly less cytotoxicity against normal human embryonic kidney (HEK293), liver (LO2), and lung (MRC5) cell lines, with IC₅₀ values greater than 100 μg/ml. nih.gov This suggests a degree of safety for normal cells.

Other research has confirmed these findings. Newly synthesized 3-indole derivatives showed potent activity against the MCF-7 breast cancer cell line but did not exhibit significant cytotoxic potency against the normal murine fibroblast (BALB/3T3) cell line. ekb.eg This indicates that these compounds preferentially target cancer cells. ekb.eg Similarly, certain 5-hydroxyindole (B134679) derivatives displayed significant cytotoxic effects on the MCF-7 cell line with low toxicity on normal human dermal fibroblast (HDF) cells. brieflands.com This selective action is a highly desirable characteristic for potential therapeutic agents. brieflands.com

Inhibition of Specific Enzymes (e.g., Aromatase, iNOS)

The anticancer and anti-inflammatory potential of indole derivatives has been linked to their ability to inhibit specific enzymes involved in disease pathways.

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in treating hormone-dependent breast cancer. frontiersin.org Numerous studies have identified indole-based compounds as potent aromatase inhibitors. nih.gov For example, pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives displayed potent aromatase inhibitory activities, with the strongest inhibitor having an IC₅₀ value of 18 nM. rsc.org The design of 2-methylindole (B41428) derivatives has also yielded compounds with strong binding affinity to the aromatase enzyme. ijcrt.org Docking studies predict that interactions such as heme chelation by a pyrrole (B145914) ring are important for the inhibitory activity of these indole hybrids. rsc.org

iNOS Inhibition: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) in inflammatory conditions and is implicated in various pathologies, including cancer. frontiersin.org Selective inhibition of iNOS over other isoforms (nNOS and eNOS) is a key therapeutic goal. A series of 1,6-disubstituted indole derivatives were identified as potent and selective inhibitors of human neuronal NOS (nNOS), with many also showing poor inhibition of the iNOS isoform. nih.gov However, other indole scaffolds have been specifically designed as potent and selective iNOS inhibitors. frontiersin.org For instance, certain indole-based hybrids were found to be strong aromatase inhibitors and also potent and selective iNOS inhibitors, with one derivative showing an IC₅₀ value against iNOS of 0.075 µM. frontiersin.org

Structure-Activity Relationships for Antiproliferative Effects

The biological activity of indole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how different chemical groups and their positions on the indole scaffold affect antiproliferative efficacy.

For general antiproliferative activity, the nature, position, and number of atoms in substituents are significant. neliti.comijeab.com For example, in a series of isatin–purine hybrids, compounds with a shorter hydrazine (B178648) linker showed more potent cytotoxicity against several cancer cell lines compared to those with a longer 4-aminobenzohydrazide (B1664622) linker, suggesting a better fit in the target enzyme. scispace.com In another study of 2-oxindole derivatives, a hydroxyl group at the para-position of a phenyl moiety was associated with remarkable cytotoxicity. sci-hub.se

For aromatase inhibition, SAR analysis has shown that the attachment position of the indole ring plays a critical role. frontiersin.org In one series, the introduction of a strong electron-withdrawing ester group significantly enhanced aromatase inhibitory activity. rsc.org For iNOS inhibition, introducing bulky amino-substituents at the 1-position of the indole core was found to increase selectivity for nNOS over iNOS, demonstrating that side-chain structure is key to isoform selectivity. nih.gov

Enzyme Inhibition Studies

Beyond aromatase and iNOS, the indole scaffold has been utilized to develop inhibitors for a wide range of other enzymes implicated in various diseases. This versatility underscores the importance of the indole nucleus as a "privileged structure" in medicinal chemistry.

Derivatives of indole have been investigated as inhibitors of enzymes crucial for managing diabetes, such as α-glucosidase and α-amylase . nih.govresearchgate.net Certain indole-based bis-acylhydrazone compounds were found to inhibit α-glucosidase through a mixed inhibition mechanism. nih.gov

In the context of cancer, indole derivatives have been developed as potent inhibitors of several key enzyme families:

Kinases: Novel indole derivatives have been synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and SRC kinase, showing weak toxicity for normal cells. cardiosomatics.ru Cyclin-dependent kinases (CDKs), which regulate the cell cycle, are another target. nih.gov

Topoisomerases: These enzymes are essential for managing DNA topology during replication. A series of 3-methyl-2-phenyl-1H-indoles were found to have a good correlation between their antiproliferative effect and their inhibition of human DNA topoisomerase II. acs.org

Other Enzymes: Indole derivatives have also shown inhibitory activity against phosphodiesterase 5 (PDE5), an enzyme relevant to cardiovascular and neurodegenerative diseases. acs.org

Table 2: Examples of Enzyme Inhibition by Indole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Potency (IC₅₀) | Source |

|---|---|---|---|

| Pyrrolyl-indole Hybrid (3k) | Aromatase | 18 nM | rsc.org |

| Indole-based Hybrid (12) | iNOS | 75 nM | frontiersin.org |

| Indole-based Hybrid (16) | SRC Kinase | 2 nM | cardiosomatics.ru |

| Indole-based Hybrid (16) | EGFR Kinase | 1.026 µM | cardiosomatics.ru |

| Indole-based-thiadiazole (17) | α-glucosidase | 0.95 µM | researchgate.net |

| Indole-based-thiadiazole | α-amylase | 3.80 µM | nih.gov |

| 3-Methyl-2-phenyl-1H-indole (32) | Topoisomerase II | < 5 µM (GI₅₀) | acs.org |

| Indole-amide Derivative (14a) | PDE5 | 16.11 nM | acs.org |

Inhibition of α-Glucosidase and Butyrylcholinesterase (BChE)

An extensive review of scientific literature did not yield specific studies on the inhibitory activity of 2-(1H-Indol-6-yl)ethanol against the enzymes α-glucosidase and butyrylcholinesterase (BChE). While the broader class of indole derivatives has been investigated for these properties, no data is currently available for this compound itself.

Applications as Biocontrol Agents and Nematicidal Activity

A search of the available scientific research reveals no studies investigating the potential application of this compound as a biocontrol agent or its specific nematicidal activity. Although various natural and synthetic indole compounds have been assessed for such properties, data for this compound is not present in the current body of literature.

Interactions with Plant Physiology and Growth Regulation

There is no specific information in the current scientific literature concerning the interactions of this compound with plant physiology or its potential as a plant growth regulator. The well-documented role of other indoles, like indole-3-acetic acid, in plant development does not have documented parallels with this compound.

Advanced Research Topics and Future Directions

Rational Design Principles for Novel 2-(1H-Indol-6-yl)ethanol Analogs

The rational design of new analogs of this compound is a significant area of research, aimed at enhancing its properties for various applications. This involves a deep understanding of its structure-activity relationships (SAR), which is crucial for creating more potent and selective compounds.

Key to this process is pharmacophore modeling, a computational technique that identifies the essential three-dimensional features of a molecule required for its biological activity. acs.orgmdpi.com By creating a pharmacophore model for this compound, researchers can design new molecules that fit this model, thereby increasing the likelihood of desired biological effects. acs.org For instance, studies on similar indole (B1671886) derivatives have successfully used this approach to develop potent inhibitors for various enzymes. nih.gov